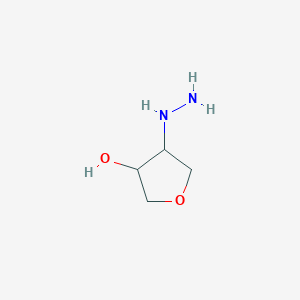![molecular formula C7H12O3 B13242925 5,8-Dioxaspiro[3.4]octan-6-ylmethanol CAS No. 19837-63-9](/img/structure/B13242925.png)
5,8-Dioxaspiro[3.4]octan-6-ylmethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8-Dioxaspiro[3.4]octan-6-ylmethanol is a chemical compound with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol . It features a spirocyclic structure with two oxygen atoms forming a dioxaspiro ring, making it an interesting subject for various chemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dioxaspiro[3.4]octan-6-ylmethanol typically involves the reaction of appropriate diols with formaldehyde under acidic conditions to form the spirocyclic ring . The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalysts: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvents: Common solvents include methanol or ethanol.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
5,8-Dioxaspiro[3.4]octan-6-ylmethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Applications De Recherche Scientifique
5,8-Dioxaspiro[3.4]octan-6-ylmethanol has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 5,8-Dioxaspiro[3.4]octan-6-ylmethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the spirocyclic structure allow it to participate in various chemical reactions, potentially affecting biological systems . detailed studies on its exact mechanism of action are limited.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,7-Dioxaspiro[3.4]octan-6-ylmethanol
- 5,8-Dioxaspiro[3.4]octane-6-methanol
Uniqueness
5,8-Dioxaspiro[3.4]octan-6-ylmethanol is unique due to its specific spirocyclic structure and the presence of two oxygen atoms in the ring, which confer distinct chemical properties and reactivity compared to similar compounds .
Propriétés
Numéro CAS |
19837-63-9 |
|---|---|
Formule moléculaire |
C7H12O3 |
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
5,8-dioxaspiro[3.4]octan-7-ylmethanol |
InChI |
InChI=1S/C7H12O3/c8-4-6-5-9-7(10-6)2-1-3-7/h6,8H,1-5H2 |
Clé InChI |
ZEPWVYWPLDSCKA-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C1)OCC(O2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,8,11-Triazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2,4,6-tetraen-10-one](/img/structure/B13242854.png)

![2-[2-(2-Nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13242865.png)
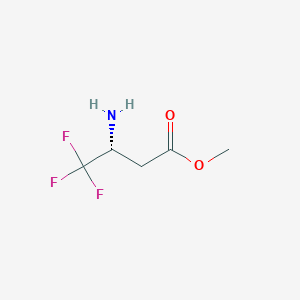
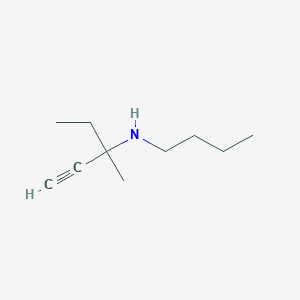
amine](/img/structure/B13242879.png)
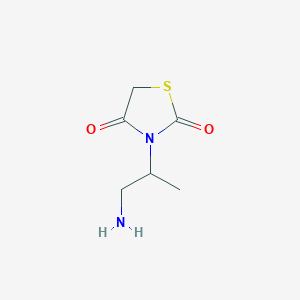

![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13242905.png)
![(Butan-2-yl)[3-(4-methylpiperazin-1-yl)propyl]amine](/img/structure/B13242908.png)
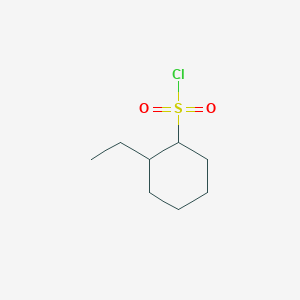
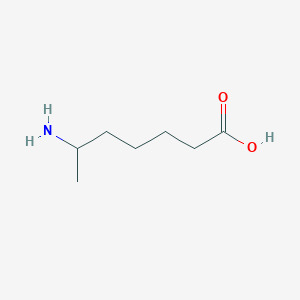
![4,4-Difluoro-1-phenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B13242914.png)
